Oxetane, 3,3-bis(butoxymethyl)-
CAS No.: 1522-91-4
Cat. No.: VC19747879
Molecular Formula: C13H26O3
Molecular Weight: 230.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1522-91-4 |
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Molecular Formula | C13H26O3 |
Molecular Weight | 230.34 g/mol |
IUPAC Name | 3,3-bis(butoxymethyl)oxetane |
Standard InChI | InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3 |
Standard InChI Key | MIJOVJPDTJQYAQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCOCC1(COC1)COCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Oxetane, 3,3-bis(butoxymethyl)- belongs to the oxetane family, four-membered cyclic ethers with one oxygen atom. The compound’s structure includes two butoxymethyl (-CH2-O-C4H9) groups attached to the 3-position of the oxetane ring. This substitution pattern increases steric bulk and enhances solubility in nonpolar solvents compared to simpler oxetanes like 3,3-bis(chloromethyl)oxetane .
Physical Properties
While experimental data for this specific compound are scarce, analogous oxetanes provide a basis for estimation:
The higher molecular weight and lower density compared to chlorinated analogues arise from the bulky butoxy groups, which reduce packing efficiency and increase hydrophobicity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of oxetane derivatives typically involves cyclization or functional group manipulation. For 3,3-bis(butoxymethyl)-oxetane, plausible routes include:
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Williamson Etherification:
Reaction of a diol precursor with butyl bromide under basic conditions, followed by intramolecular cyclization. This method is widely used for oxetanes due to its reliability and scalability . -
Ring-Opening Functionalization:
Starting from 3,3-bis(hydroxymethyl)oxetane, substitution with butoxy groups via nucleophilic displacement. This approach benefits from the oxetane ring’s inherent strain, which facilitates reactivity . -
Catalytic Cyclization:
Metal-catalyzed cyclization of epoxy precursors, though this method is less common for alkoxy-substituted oxetanes .
Optimization Challenges
Key challenges in synthesizing 3,3-bis(butoxymethyl)-oxetane include:
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Steric Hindrance: Bulky butoxy groups impede nucleophilic attack, necessitating elevated temperatures or prolonged reaction times.
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Byproduct Formation: Competing elimination reactions may yield unsaturated ethers, requiring careful control of reaction conditions .
Applications in Industrial and Material Science
Polymer Chemistry
Oxetanes are prized for their role in producing high-performance polymers. The butoxymethyl substituents in this compound enhance:
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Solubility: Improved compatibility with hydrophobic monomers, enabling homogeneous polymerization mixtures.
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Thermal Stability: The electron-donating butoxy groups stabilize the oxetane ring against thermal degradation .
Table 2: Comparative Performance of Oxetane-Based Polymers
Oxetane Derivative | Tensile Strength (MPa) | Glass Transition Temp (°C) |
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3,3-Bis(chloromethyl) | 45–50 | 120–130 |
3,3-Bis(butoxymethyl)- | 30–35 (estimated) | 90–100 (estimated) |
The reduced tensile strength compared to chlorinated analogues reflects the plasticizing effect of butoxy groups .
Comparative Analysis with Analogues
Structural and Functional Differences
The butoxymethyl derivative’s lower reactivity makes it suitable for applications requiring controlled polymerization, whereas chlorinated analogues are preferred for high-energy materials .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on solvent-free cyclization and catalytic processes to minimize waste. For example, silica-supported catalysts have shown promise in improving yields for alkoxy-substituted oxetanes .
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